![molecular formula C28H24BrN3O4S B5206987 2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)
2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives, including structures similar to the compound , involves multistep synthetic routes that often require specific conditions for successful reactions. For instance, the synthesis of N-acetyl enamides, which shares a similar functional group arrangement, can be performed through reductive acetylation of oximes mediated with iron(II) acetate, as demonstrated in the synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. This method highlights the potential synthetic approach for constructing acetamide derivatives with specific substituents on the aromatic rings (Wenjun Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of acetamide derivatives and similar compounds has been extensively studied through X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on the spatial arrangement of atoms within the molecule, essential for understanding its reactivity and interactions. For example, the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide has been elucidated, showing intermolecular hydrogen bonds and C-H...π contacts that form chains in the crystal structure, indicating the importance of non-covalent interactions in the solid-state organization of these molecules (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives involves various transformations, including nucleophilic substitution reactions, which are fundamental in organic synthesis. These reactions are influenced by the electronic properties of the substituents attached to the acetamide nitrogen and the aromatic rings. For example, the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines demonstrate the impact of substituent electronic effects on reaction rates, which could be extrapolated to understand the reactivity of complex acetamide derivatives (H. Koh et al., 1999).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O4S/c1-35-24-12-7-19(13-25(24)36-16-18-5-3-2-4-6-18)22-14-26(33)32-28(23(22)15-30)37-17-27(34)31-21-10-8-20(29)9-11-21/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAISNWIRVPLYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide |
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